molecular formula C21H19FN4O3 B2421038 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396844-69-1

3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No.: B2421038
CAS No.: 1396844-69-1
M. Wt: 394.406
InChI Key: YEOSERQHUDWDIM-UHFFFAOYSA-N
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Description

3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[5-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-23-20(28)15-4-2-3-14(10-15)19-24-21(29-25-19)16-11-26(12-16)18(27)9-13-5-7-17(22)8-6-13/h2-8,10,16H,9,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOSERQHUDWDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a synthetic derivative notable for its potential therapeutic applications. It incorporates various functional groups, including an azetidine and an oxadiazole ring, which are known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be described as follows:

PropertyDescription
IUPAC Name3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
Molecular FormulaC₁₄H₁₅FN₄O₃
Molecular Weight291.29 g/mol
CAS Number1795362-66-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. The compound has shown promising activity against various microbial strains:

  • Antibacterial Effects :
    • The oxadiazole derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 4 µg/mL .
    • Compounds similar to the target structure have been effective against drug-resistant strains of Mycobacterium tuberculosis, indicating a potential for treating tuberculosis .
  • Mechanism of Action :
    • The mechanism involves inhibition of key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For instance, the binding affinity to the enoyl reductase enzyme (InhA) disrupts mycolic acid synthesis in mycobacteria .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study by Dhumal et al. (2016) : This study focused on a series of oxadiazole derivatives and their antitubercular effects. The most active compounds inhibited Mycobacterium bovis BCG effectively in both active and dormant states .
  • Research by Desai et al. (2018) : This work highlighted the antitubercular properties of pyridine-based oxadiazole derivatives, demonstrating that structural modifications can enhance biological activity .

Structure-Activity Relationship (SAR)

The biological activity of 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is influenced by its structural components:

Structural FeatureImpact on Activity
Fluorophenyl GroupEnhances lipophilicity and membrane penetration
Azetidine RingContributes to binding affinity to target enzymes
Oxadiazole MoietyProvides antimicrobial properties through enzyme inhibition

Q & A

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Methodology :
  • Radiolabeling : Introduce 18F^{18}F via nucleophilic aromatic substitution (K18F^{18}F/Kryptofix 2.2.2) on the fluorophenyl group .
  • PET Imaging : Validate uptake in murine xenograft models, correlating tracer accumulation with tumor size (SUVmax calculations) .

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